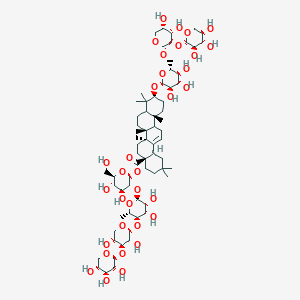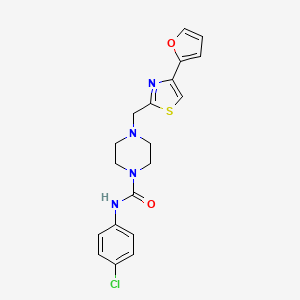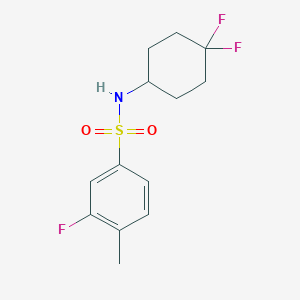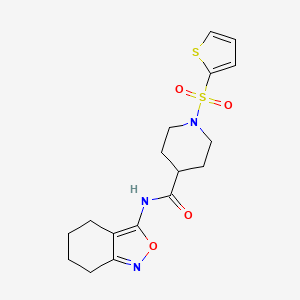
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a compound that features a benzamide group attached to a cyclopropyl ring, which is further substituted with a thiophene ring. This structure combines aromatic and heterocyclic elements, making it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is the serine/threonine kinase , which acts as an essential component of the MAP kinase signal transduction pathway .
Mode of Action
The compound interacts with the serine/threonine kinase, influencing its activity within the MAP kinase signal transduction pathway
Biochemical Pathways
The MAP kinase signal transduction pathway, which the compound affects, plays a crucial role in many cellular processes, including growth, differentiation, and response to external stimuli . The compound’s influence on this pathway can have significant downstream effects, potentially impacting a wide range of cellular functions.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serine/threonine kinase and the subsequent changes in the MAP kinase signal transduction pathway . These effects can vary widely, given the pathway’s involvement in numerous cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzamide Group: The final step involves the reaction of the cyclopropyl-thiophene intermediate with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but has a different amide structure.
Thiophene-based drugs: Such as suprofen and articaine, which also contain the thiophene ring and exhibit various pharmacological properties.
Uniqueness
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to the combination of the cyclopropyl ring with the thiophene and benzamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-14(12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-18-13/h1-7,10H,8-9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFBLXOCXITYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2955328.png)




![9-(4-ethoxyphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2955335.png)

![3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2955338.png)
![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide](/img/structure/B2955342.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)

